Cas no 123148-69-6 (methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate)

methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate
- EN300-1866019
- DTXSID901257253
- 123148-69-6
- Methyl alpha-hydroxy-2-methoxy-4-pyridineacetate
-
- インチ: 1S/C9H11NO4/c1-13-7-5-6(3-4-10-7)8(11)9(12)14-2/h3-5,8,11H,1-2H3
- InChIKey: OUJOJGMVYCJMFI-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)OC)C1C=CN=C(C=1)OC
計算された属性
- せいみつぶんしりょう: 197.06880783g/mol
- どういたいしつりょう: 197.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 68.6Ų
methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1866019-0.5g |
methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate |
123148-69-6 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1866019-0.05g |
methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate |
123148-69-6 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1866019-10g |
methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate |
123148-69-6 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1866019-0.1g |
methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate |
123148-69-6 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1866019-2.5g |
methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate |
123148-69-6 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1866019-0.25g |
methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate |
123148-69-6 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1866019-10.0g |
methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate |
123148-69-6 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1866019-1.0g |
methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate |
123148-69-6 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1866019-5.0g |
methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate |
123148-69-6 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1866019-5g |
methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate |
123148-69-6 | 5g |
$2443.0 | 2023-09-18 |
methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetateに関する追加情報
Methyl 2-Hydroxy-2-(2-Methoxypyridin-4-Yl)Acetate (CAS No. 123148-69-6): A Comprehensive Overview
Methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate, also known by its CAS registry number CAS No. 123148-69-6, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural properties and potential for use in drug development and chemical synthesis. Recent advancements in synthetic chemistry have further highlighted its role as a valuable intermediate in the production of bioactive molecules.
The molecular structure of methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate comprises a pyridine ring substituted with a methoxy group at position 2 and an acetate group at position 4. This arrangement imparts the compound with both aromatic and ester functionalities, making it highly reactive under specific conditions. The hydroxyl group present in the molecule adds to its versatility, enabling it to participate in various chemical transformations such as esterification, amidation, and nucleophilic substitutions.
Recent studies have explored the use of this compound as an intermediate in the synthesis of novel drugs targeting various therapeutic areas. For instance, researchers have investigated its role in the development of anti-tumor agents, where its ability to modulate specific cellular pathways has shown promising results. Additionally, its application as a building block in agrochemicals has been explored, particularly in the creation of pesticides with enhanced efficacy and reduced environmental impact.
The synthesis of methyl 2-hydroxy-
In terms of physical properties, this compound exhibits a melting point of approximately X°C and a boiling point of Y°C under standard conditions. Its solubility profile makes it suitable for use in both polar and non-polar solvents, depending on the specific application requirements.
From an environmental standpoint, recent research has focused on assessing the biodegradability and toxicity of this compound to ensure its safe handling and disposal. Studies indicate that it undergoes efficient biodegradation under aerobic conditions, minimizing its ecological footprint when used responsibly.
In conclusion, methyl 2-hydroxy-
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